Desthiazolylmethyl Ritonavir
CAS No.: 256328-82-2
Cat. No.: VC0016564
Molecular Formula: C33H43N5O4S
Molecular Weight: 605.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256328-82-2 |
|---|---|
| Molecular Formula | C33H43N5O4S |
| Molecular Weight | 605.8 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |
| Standard InChI | InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 |
| Standard InChI Key | YIFUFODEQQNFLV-AMEOFWRWSA-N |
| Isomeric SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
| SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Desthiazolylmethyl Ritonavir, also formally known as (2S)-3-methyl-2-[[[methyl-[(2-isopropylthiazol-4-yl)methyl]amino]carbonyl]amino]-N-[(1S)-1-[[(4S,5S)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-2-phenylethyl]-butanamide, is a base-catalyzed degradation product of the HIV protease inhibitor Ritonavir . It represents one of the key impurities monitored in Ritonavir formulations and is classified as "Ritonavir EP Impurity L" in European Pharmacopoeia standards .
The compound has a molecular formula of C33H43N5O4S with a molecular weight of approximately 605.8 g/mol . Its structure retains many of the core elements of the parent compound Ritonavir but lacks one of the thiazole moieties, which explains its designation as "desthiazolylmethyl" (indicating the removal of a thiazolylmethyl group from the parent structure).
Structural Comparison with Ritonavir
Ritonavir (C37H48N6O5S2, MW: 720.94) contains two thiazole rings, whereas Desthiazolylmethyl Ritonavir (C33H43N5O4S, MW: 605.8) contains only one thiazole ring . This structural difference is critical for understanding the degradation pathway and for developing analytical methods to detect this impurity.
Physical and Chemical Properties
Desthiazolylmethyl Ritonavir exhibits distinct physical and chemical properties that are important for its identification, analysis, and handling in pharmaceutical contexts.
Physical Properties
The compound appears as a white to off-white solid . Its physical properties, as determined through experimental and predictive methods, are summarized in Table 1.
Table 1: Physical Properties of Desthiazolylmethyl Ritonavir
| Property | Value | Reference |
|---|---|---|
| Physical State | White to off-white solid | |
| Melting Point | 65-69°C | |
| Predicted Boiling Point | 874.0±65.0°C | |
| Predicted Density | 1.185±0.06 g/cm³ | |
| CAS Number | 256328-82-2 | |
| Formula Weight | 605.8 g/mol |
Solubility Profile
The solubility of Desthiazolylmethyl Ritonavir varies significantly across different solvents, which is an important consideration for analytical method development and formulation. The solubility profile is presented in Table 2.
Table 2: Solubility of Desthiazolylmethyl Ritonavir in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMF | 10 mg/mL | |
| DMSO | 2 mg/mL (requires sonication) | |
| Ethanol | 3 mg/mL | |
| PBS (pH 7.2) | 0.25 mg/mL | |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Water | Limited solubility |
Formation Mechanisms and Degradation Pathways
Base-Catalyzed Degradation
Desthiazolylmethyl Ritonavir is primarily formed through base-catalyzed degradation of Ritonavir . This process involves the cleavage of one of the thiazolylmethyl groups from the parent molecule. Research indicates that exposure to alkaline conditions significantly accelerates this degradation process.
Thermal Degradation
Studies have shown that Desthiazolylmethyl Ritonavir can also form during manufacturing processes that involve heat, particularly in hot melt extrusion where Ritonavir is exposed to high temperatures in the presence of excipients . This thermal degradation pathway is particularly relevant for quality control in pharmaceutical manufacturing.
Forced Degradation Studies
Forced degradation studies provide valuable insights into the formation of Desthiazolylmethyl Ritonavir under various stress conditions. These studies typically subject Ritonavir to acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress . Base degradation has been found to be particularly significant, with studies showing up to 16.26% degradation under alkaline conditions compared to minimal degradation under other stress conditions .
Analytical Detection Methods
Several analytical methods have been developed for the detection and quantification of Desthiazolylmethyl Ritonavir in pharmaceutical formulations.
Reverse-Phase UPLC Methods
Reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods have been widely employed for the analysis of Desthiazolylmethyl Ritonavir. These methods typically utilize C18 columns with gradient elution systems comprising methanol, acetonitrile, and water .
A validated RP-UPLC method for the analysis of Desthiazolylmethyl Ritonavir in fixed-dose combinations of Darunavir and Ritonavir utilized a Zorbax Bonus C18 column (150×2.1 mm, 1.8 µm) with a flow rate of 0.22 mL/min and detection at 240 nm . The retention time for Desthiazolylmethyl Ritonavir (referred to as "Impurity N-Thiazole" in this study) was approximately 2.32 minutes .
LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been utilized for the characterization of Desthiazolylmethyl Ritonavir . These methods offer superior specificity and sensitivity compared to conventional HPLC techniques.
Method Validation Parameters
Analytical methods for the determination of Desthiazolylmethyl Ritonavir have been validated according to ICH guidelines, with parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) . The typical LOQ for Desthiazolylmethyl Ritonavir is reported to be 0.05% of the API concentration, making these methods suitable for impurity profiling in pharmaceutical quality control .
Pharmaceutical Significance
Quality Control and Regulatory Aspects
Desthiazolylmethyl Ritonavir is a critical quality attribute in Ritonavir formulations, and its levels must be monitored and controlled to ensure product quality and safety . Regulatory agencies such as the FDA and European Medicines Agency (EMA) have established specifications for this impurity in approved Ritonavir products.
Impact on Stability and Shelf Life
The formation of Desthiazolylmethyl Ritonavir during storage can significantly impact the stability and shelf life of Ritonavir formulations. Studies have shown that proper storage conditions and formulation strategies can minimize the formation of this degradation product .
Relevance in Drug Manufacturing
The formation of Desthiazolylmethyl Ritonavir during manufacturing, particularly in processes involving high temperatures such as hot melt extrusion, necessitates careful process control and quality assurance measures . Understanding the factors that promote its formation can help in designing more robust manufacturing processes.
Recent Research and Future Directions
Recent research has focused on developing more sensitive and specific analytical methods for the detection of Desthiazolylmethyl Ritonavir, particularly in complex pharmaceutical formulations and biological matrices. Future directions may include:
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Development of stability-indicating methods that can simultaneously detect multiple degradation products of Ritonavir
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Investigation of the potential biological activity or toxicity of Desthiazolylmethyl Ritonavir
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Exploration of formulation strategies to minimize the formation of this degradation product during manufacturing and storage
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